2-Iodonaphthalen-1-amine

Vue d'ensemble

Description

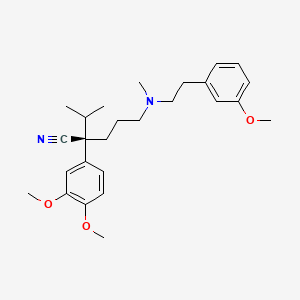

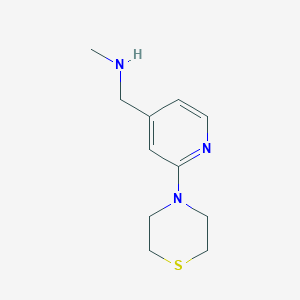

2-Iodonaphthalen-1-amine , also known by its chemical formula C₁₀H₇I , is an organic compound. It belongs to the class of iodonaphthalenes and is characterized by the substitution of an iodine atom at the 2-position of the naphthalene ring. This compound exhibits interesting properties due to the presence of the halogen substituent.

Synthesis Analysis

The synthesis of 2-Iodonaphthalen-1-amine involves several methods, including halogenation of naphthalene derivatives or amine substitution on 2-iodonaphthalene. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. These methods are well-documented in the literature, and further investigation may reveal novel approaches.

Molecular Structure Analysis

The molecular structure of 2-Iodonaphthalen-1-amine consists of a naphthalene core with an iodine atom attached at the 2-position . The amine group is also present at the same position. The IUPAC name for this compound is 2-iodo-1-aminonaphthalene . The arrangement of atoms and bonds can be visualized using molecular modeling software.

Chemical Reactions Analysis

- Halogenation Reactions : 2-Iodonaphthalen-1-amine can participate in halogenation reactions, such as substitution with other halogens (e.g., chlorine or bromine). These reactions modify the iodine substituent, leading to new derivatives.

- Amination Reactions : The amine group allows for further functionalization. Researchers have explored cross-coupling reactions with various electrophiles (e.g., aryl halides) to create diverse compounds.

- Reductive Processes : Reduction of the iodine atom can yield 2-aminonaphthalene , which serves as a precursor for other synthetic pathways.

Physical And Chemical Properties Analysis

- Melting Point : 2-Iodonaphthalen-1-amine melts in the range of 52-56°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

- Appearance : Typically, it appears as crystalline chunks .

Applications De Recherche Scientifique

Regioselective Synthesis of Substituted Naphthalenes

2-Iodonaphthalen-1-amine is employed in the regioselective synthesis of substituted naphthalenes. The novel de novo approach, based on a metal-free protocol, involves stepwise cycloaddition of o-alkynylbenzaldehyde derivatives with either alkynes or alkenes. This method allows the creation of 1-iodonaphthalene derivatives with interesting substitution patterns. The reaction with alkenes, instead of acetylenes, affords related naphthyl ketone derivatives. These processes, conducted at room temperature, furnish products in a regioselective manner, highlighting the synthetic versatility of 2-Iodonaphthalen-1-amine in organic synthesis (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).

Mechanistic Studies in Catalysis

The compound is also significant in mechanistic studies, particularly in the amination of aryl halides catalyzed by palladium complexes. Reevaluation of previous studies has led to a better understanding of the catalytic process, emphasizing the role of 2-Iodonaphthalen-1-amine derivatives in elucidating complex catalytic mechanisms. This research contributes to the advancement of catalytic amination, a key reaction in the synthesis of pharmaceuticals and fine chemicals (Shekhar et al., 2006).

Safety And Hazards

It is classified as an irritant to the skin, eyes, and respiratory system. Proper handling and protective equipment are essential.

Orientations Futures

- Functionalization : Explore novel synthetic routes for further functionalization of the naphthalene core.

- Biological Studies : Investigate potential biological activities, such as antimicrobial or anticancer properties.

- Materials Science : Assess its utility in materials science, including organic electronics or sensors.

Propriétés

IUPAC Name |

2-iodonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLFSWQWHXNNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619930 | |

| Record name | 2-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodonaphthalen-1-amine | |

CAS RN |

676267-06-4 | |

| Record name | 2-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium 2-[(morpholin-4-yl)methyl]benzoate](/img/structure/B1613038.png)